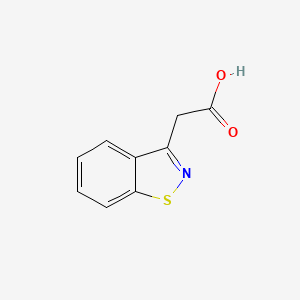

1,2-Benzisothiazole-3-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLOCGLMEHUBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183519 | |

| Record name | 1,2-Benzisothiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29266-68-0 | |

| Record name | 1,2-Benzisothiazole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029266680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-benzothiazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Benzisothiazole 3 Acetic Acid and Its Derivatives

Classical and Established Synthetic Routes to the 1,2-Benzisothiazole (B1215175) Core

The foundational 1,2-benzisothiazole scaffold can be constructed through several established synthetic routes. These classical methods often serve as the basis for more complex derivatives, including 1,2-benzisothiazole-3-acetic acid.

Condensation Reactions for Core Formation

Condensation reactions represent a fundamental approach to constructing the 1,2-benzisothiazole core. A common strategy involves the intramolecular cyclization of 2-mercaptobenzamide derivatives. For instance, the oxidation of 2-mercaptobenzamides can lead to the formation of the N-S bond, yielding the benzo[d]isothiazol-3(2H)-one core. nih.gov Various oxidizing agents and conditions can be employed to facilitate this transformation.

Another classical approach begins with o-chlorobenzonitrile. This starting material can be reacted with anhydrous sodium hydrosulfide, followed by acidification, to produce o-mercaptobenzonitrile. Subsequent reaction of the o-mercaptobenzonitrile with chlorine in the presence of water, followed by heating and crystallization, yields the 1,2-benzisothiazol-3-one crude product. google.com This intermediate is pivotal, as the nitrogen can then be alkylated to introduce the acetic acid side chain. This two-step process, involving the formation of the core followed by N-functionalization, represents a common strategy in the synthesis of derivatives of 1,2-benzisothiazol-3(2H)-one.

Ring-Closing Strategies (e.g., from 2,2′-dithiodibenzoic acid)

A widely utilized classical route to the 1,2-benzisothiazol-3-one core employs 2,2′-dithiodibenzoic acid as a starting material. researchgate.net This method typically involves the conversion of the diacid to its corresponding dichloride, 2,2'-dithio-bis-benzoyl chloride. Treatment of this dichloride with a chlorinating agent, followed by reaction with ammonia (B1221849) and subsequent acidification, leads to the formation of 1,2-benzisothiazol-3(2H)-one. rsc.org While this method is robust, it can be a multi-step process. researchgate.net An alternative procedure involves the reaction of amides of 2,2'-dithiodibenzoic acid in an aqueous alkaline medium in the presence of oxygen or an oxygen-donating substance to form the alkali salts of 1,2-benzisothiazolones directly. organic-chemistry.org

Contemporary and Innovative Synthetic Approaches to this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of 1,2-benzisothiazole derivatives. These approaches often offer advantages in terms of step economy, yield, and the ability to introduce molecular diversity.

Domino Heck–Aza-Michael Reactions for Benzisothiazoline-3-acetic Acid Derivatives

A novel and powerful strategy for the synthesis of 1,1-dioxido-1,2-benzisothiazoline-3-acetic acid derivatives involves a domino Heck–aza-Michael reaction. This one-pot, sequential three-component approach allows for the rapid assembly of complex molecules from simple starting materials. The process couples a classical Heck reaction with an intramolecular aza-Michael reaction.

This methodology has been successfully applied to generate a diverse library of benzofused γ-sultams. The reaction typically involves commercially available α-bromobenzenesulfonyl chlorides, various amines, and Michael acceptors. This approach has proven effective in synthesizing a range of 1,1-dioxido-1,2-benzisothiazoline-3-acetic acids with both saturated and unsaturated side chains in good to excellent yields.

Palladium-Catalyzed Cyclization Methodologies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been effectively applied to the synthesis of heterocyclic compounds, including derivatives of this compound. These methods often proceed under mild conditions with high efficiency and selectivity.

While direct palladium-catalyzed synthesis of this compound is not extensively reported, related palladium-catalyzed oxidative cyclizations are well-established for constructing heterocyclic systems. These reactions can be envisioned as a potential route to the 1,2-benzisothiazole core, which could then be further functionalized. Asymmetric palladium-catalyzed dearomative cyclization has also emerged as a powerful tool for constructing enantioenriched, sterically hindered heterocyclic structures, a strategy that could potentially be adapted for the synthesis of chiral derivatives of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of 1,2-benzisothiazole synthesis, several approaches align with these principles.

One strategy involves the use of water as a solvent, which is a significant improvement over volatile organic solvents. For example, an efficient cobalt-catalyzed intramolecular S-N bond formation in water has been developed for the synthesis of 1,2-benzisothiazol-3(2H)-one derivatives. researchgate.net This method not only simplifies product purification but also allows for the recycling of the mother liquor. researchgate.net

Furthermore, the development of one-pot syntheses, such as the domino Heck–aza-Michael reaction, aligns with green chemistry principles by reducing the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste. The use of flow chemistry is another green approach that has been successfully applied to the synthesis of related heterocyclic compounds like 1,2,3-triazoles, offering enhanced safety, efficiency, and scalability. nih.gov The application of these principles to the synthesis of this compound holds promise for more sustainable manufacturing processes. For instance, a greener approach to the synthesis of benzothiazole (B30560) derivatives has been reported using copper sulfate (B86663) in aqueous media. rsc.org

Regioselective and Stereoselective Synthesis of Substituted this compound Analogs

The strategic introduction of substituents onto the 1,2-benzisothiazole core and the control of stereochemistry in the acetic acid side chain are crucial for modulating the physicochemical and biological properties of these compounds. This section explores methodologies that enable such precise molecular architecture.

A key challenge in the synthesis of substituted this compound analogs is the control of regiochemistry, dictating the position of substituents on the benzene (B151609) ring. One effective strategy involves the use of appropriately substituted 2-mercaptobenzoic acids as starting materials. The substituents on the aniline (B41778) precursor to these mercaptobenzoic acids direct the final substitution pattern on the benzisothiazole ring. For instance, the synthesis of 5-substituted and 7-substituted analogs often begins with the corresponding substituted anilines, which are then converted to the required 2-thio-benzoic acid precursors.

Furthermore, modern cross-coupling reactions offer powerful tools for the regioselective functionalization of the benzisothiazole scaffold. For example, palladium-catalyzed reactions can be employed to introduce a variety of substituents at specific positions, provided a suitable handle such as a halogen atom is present on the ring.

Stereoselectivity becomes paramount when the α-position of the acetic acid side chain is substituted, creating a chiral center. The development of asymmetric methods to control this stereocenter is a key focus of current research. One promising approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For instance, Evans auxiliaries, which are chiral oxazolidinones, can be appended to the acetic acid moiety to direct the stereoselective alkylation of the α-carbon. sioc-journal.cn

Another powerful technique for achieving enantioselectivity is the use of chiral catalysts. Rhodium-catalyzed asymmetric hydrogenation of a suitable α,β-unsaturated precursor to the acetic acid side chain can provide the desired chiral product with high enantiomeric excess. capes.gov.brsigmaaldrich.comrsc.org This method is particularly valuable for its efficiency and the ability to generate a specific enantiomer.

Below is a table summarizing various research findings on the synthesis of substituted this compound analogs, highlighting the methods used to achieve regioselectivity and stereoselectivity.

| Starting Material | Reagents and Conditions | Product | Key Features |

| Substituted 2-mercaptobenzoic acid | 1. Thionyl chloride; 2. Amine | Substituted 1,2-benzisothiazol-3(2H)-one | Regioselective synthesis based on the substitution pattern of the starting material. |

| 1,2-Benzisothiazol-3(2H)-one | 1. Base (e.g., NaH); 2. Ethyl bromoacetate | Ethyl 1,2-benzisothiazol-3-ylacetate | N-alkylation to introduce the acetic acid side chain. |

| Substituted 1,2-benzisothiazol-3(2H)-one | 1. Chiral auxiliary attachment; 2. Alkylation; 3. Auxiliary removal | Enantiomerically enriched α-substituted this compound | Stereoselective synthesis using a chiral auxiliary. |

| α,β-Unsaturated ester of 1,2-benzisothiazole | Chiral Rhodium catalyst, H₂ | Enantiomerically enriched ethyl 1,2-benzisothiazole-3-acetate | Asymmetric hydrogenation for stereocontrol. |

Scale-Up and Process Optimization Studies for Research Applications

The transition from a laboratory-scale synthesis to a larger, more practical scale for extensive research applications presents a unique set of challenges. This section discusses key considerations and findings in the scale-up and process optimization of this compound synthesis.

The choice of reagents and catalysts is also critical for a scalable process. The replacement of toxic and expensive materials with safer, more economical alternatives is a key aspect of green chemistry and process development. For instance, some traditional methods for benzisothiazole synthesis employ harsh reagents that are not suitable for large-scale production. Research into alternative, milder conditions is ongoing.

Purification of the final product and intermediates is another important factor in scale-up. Chromatographic purification, which is common in laboratory-scale synthesis, can be cumbersome and expensive on a larger scale. Therefore, developing procedures that yield a product of high purity directly from the reaction mixture or through simple crystallization is highly desirable.

The following table outlines key parameters and their impact on the scale-up and optimization of this compound synthesis for research purposes.

| Parameter | Optimization Strategy | Impact on Scale-Up |

| Reaction Time | Minimize reaction time by optimizing temperature and catalyst concentration. | Increased throughput and reduced operational costs. |

| Solvent | Select environmentally benign and easily recoverable solvents. | Reduced environmental impact and lower solvent costs. |

| Catalyst | Utilize highly active and recyclable catalysts. | Lower catalyst loading and reduced waste. |

| Starting Materials | Source commercially available and cost-effective starting materials. | Reduced overall synthesis cost. |

| Purification | Develop crystallization-based purification methods to avoid chromatography. | Simplified downstream processing and reduced cost. |

| Safety | Identify and mitigate potential hazards associated with reagents and reaction conditions. | Ensures safe operation at a larger scale. |

Recent studies have demonstrated the feasibility of gram-scale synthesis for related benzisothiazole derivatives, indicating that with careful process development, the production of this compound for research applications can be efficiently scaled. researchgate.net

Structure Activity Relationship Sar and Derivatization Studies of 1,2 Benzisothiazole 3 Acetic Acid Scaffolds

Synthesis of Novel Analogs and Derivatives of 1,2-Benzisothiazole-3-acetic Acid

The synthesis of novel analogs of this compound is a cornerstone of efforts to modulate its biological activity. ontosight.ai These synthetic strategies typically involve modifications at three key positions: the acetic acid side chain, the benzene (B151609) ring of the benzisothiazole core, and the heterocyclic ring itself. ontosight.ai

Modifications of the Acetic Acid Moiety (e.g., esters, amides)

The carboxylic acid group of this compound is a prime site for modification to influence physicochemical properties such as lipophilicity and cell permeability, which in turn can affect biological activity. Common derivatizations include the formation of esters and amides.

Research dating back to the 1970s explored the synthesis of various esters and amides of the closely related 1,2-benzisothiazole-3-carboxylic acid for their potential as local anesthetics. nih.gov This early work demonstrated that derivatization of the carboxylic acid function is a viable strategy for modulating the biological profile of the benzisothiazole scaffold. nih.gov More recent studies on other benzothiazole (B30560) derivatives have further highlighted the importance of the amide bond in conferring biological activity. For instance, a series of benzothiazole amide derivatives were synthesized and evaluated for their hemostatic activities, with some compounds showing potent effects. nih.govrsc.org The general synthetic route to these amides involves the reaction of an aminobenzothiazole with a suitable carboxylic acid, often activated as an acyl chloride. nih.govrsc.org

The synthesis of ester derivatives, such as the ethyl ester of this compound 1,1-dioxide, has also been reported, further expanding the chemical space available for SAR studies. biosynth.com These modifications can significantly impact the molecule's interaction with biological targets.

Table 1: Examples of Acetic Acid Moiety Modifications and Their Reported Biological Context

| Modification | Derivative Class | Reported Biological Context/Activity | Reference(s) |

| Esterification | Ethyl Ester | Building block for further synthesis | biosynth.com |

| Amidation | Various Amides | Local anesthetic activity (for 1,2-benzisothiazole-3-carboxylic acid derivatives) | nih.gov |

| Amidation | Cinnamic Acid Amides | Hemostatic agents (for 2-aminobenzothiazole (B30445) derivatives) | nih.govrsc.org |

Substituent Effects on the Benzene Ring of the Benzisothiazole Core

The aromatic benzene ring of the 1,2-benzisothiazole (B1215175) core provides a versatile platform for introducing various substituents to probe their effects on biological activity. The nature and position of these substituents can influence the electronic properties, lipophilicity, and steric profile of the entire molecule.

Studies on 1,2-benzisothiazolin-3-one derivatives have shown that substituents on the benzene ring can strongly affect antimicrobial activity. nih.gov For example, the introduction of N-alkoxybenzyl and N-aryl groups led to antibacterial activity against Gram-positive bacteria. nih.gov In the context of caspase-3 inhibitors based on the 1,2-benzisothiazol-3-one scaffold, structural modifications on the benzene ring were crucial for achieving nanomolar potency. nih.gov

Table 2: Influence of Benzene Ring Substituents on the Biological Activity of Benzisothiazole Derivatives

| Substituent Type | Position | Observed Effect on Biological Activity (in related scaffolds) | Reference(s) |

| N-Alkoxybenzyl | Varied | Antibacterial activity against Gram-positive bacteria | nih.gov |

| N-Aryl | Varied | Antibacterial activity against Gram-positive bacteria | nih.gov |

| Various | Varied | Modulation of caspase-3 inhibitory activity | nih.gov |

Heterocyclic Ring Alterations and Isosteres

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and metabolic stability. In the context of this compound, this can involve altering the isothiazole (B42339) ring itself or replacing it with another heterocyclic system.

A notable example is the synthesis and evaluation of 1-(1,2-benzisoxazol-3-yl)piperazine derivatives as isosteres of their 1,2-benzisothiazole counterparts for potential antipsychotic activity. nih.gov The replacement of the sulfur atom in the isothiazole ring with an oxygen atom to form a benzisoxazole can lead to significant changes in biological activity, highlighting the importance of the heteroatom in target interaction. nih.gov The 1,2-benzisoxazole-3-acetic acid scaffold itself has been investigated for its own biological properties. unimore.itchem-soc.si

The 1,2,3-triazole ring is another common bioisostere for various five-membered heterocycles and functional groups like amides and esters. unimore.it Its structural and electronic properties allow it to mimic the spatial arrangement and hydrogen bonding capabilities of other groups, making it a viable candidate for replacing the isothiazole ring in search of novel biological activities. unimore.it Other heterocyclic systems, such as 1,2,4-benzotriazines, have also been derivatized with an acetic acid moiety to explore their biological potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound derivatives are not extensively reported in the literature, studies on the closely related 1,2-benzisothiazol-3-one scaffold provide valuable insights into the descriptors that may govern the activity of this class of compounds.

For instance, a QSAR study on a series of 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors revealed that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes play a significant role in their inhibitory activity. brieflands.comnih.govresearchgate.net The developed model showed good predictive power, with a high correlation coefficient for the training set. brieflands.comnih.govresearchgate.net Such models can be instrumental in predicting the activity of newly designed compounds and prioritizing their synthesis.

Similar QSAR studies have been conducted on other heterocyclic acetic acid derivatives, such as nih.govbrieflands.comCurrent time information in Bangalore, IN.triazino[4,3-a]benzimidazole acetic acid derivatives, as aldose reductase inhibitors. chem-soc.si These studies underscore the utility of QSAR in understanding the structural requirements for a specific biological activity and in guiding the design of more potent analogs.

Rational Design of this compound Analogs for Specific Biological Target Engagement

Rational drug design involves the development of new drug candidates based on a known biological target. This approach has been applied to various heterocyclic scaffolds, and the principles can be extended to the design of this compound analogs.

For example, the rational design of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors involved structural modifications based on an initial high-throughput screening hit. nih.gov Molecular modeling studies were employed to understand the interactions of these compounds with the active site of caspase-3, guiding further derivatization to enhance potency. nih.gov Similarly, the rational design of thiazole (B1198619) and thiazolidinone derivatives has been used to develop multitarget anti-HIV molecules.

The design of novel 1,2,3-triazole-benzoxazole hybrids as inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis provides another example of rational design. nih.gov This approach utilized the known pharmacophoric requirements of the enzyme's active site to guide the synthesis of compounds with improved activity. nih.gov A three-dimensional model of human aldose reductase was used to simulate the docking of nih.govbrieflands.comCurrent time information in Bangalore, IN.triazino[4,3-a]benzimidazole acetic acid derivatives, and the theoretical binding mode was consistent with the observed structure-activity relationships, guiding the design of novel inhibitors. ebi.ac.uk These examples demonstrate that a combination of structural biology, computational modeling, and synthetic chemistry can be effectively used to design this compound analogs for specific biological targets.

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Animal Models

Identification and Validation of Molecular and Cellular Targets

Scientific exploration has identified several molecular targets for the 1,2-benzisothiazole (B1215175) scaffold, providing insight into its biological activities. While much of the detailed mechanistic work has been performed on derivatives, particularly 1,2-benzisothiazol-3(2H)-one, these findings offer a valuable proxy for understanding the potential of the core structure.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Caspase-3, Urease, α-Glucosidase)

The 1,2-benzisothiazole framework has been identified as a foundational structure for developing potent enzyme inhibitors.

Caspase-3: Derivatives of 1,2-benzisothiazol-3(2H)-one are recognized as a crucial class of compounds for generating potent inhibitors of caspase-3, an enzyme central to the process of apoptosis or programmed cell death. chemicalbook.com Structural modifications of the 1,2-benzisothiazol-3-one core have yielded analogs that function as novel and potent caspase inhibitors, with some achieving IC₅₀ values in the nanomolar range. chemicalbook.com This line of research presents therapeutic potential for conditions marked by dysregulated apoptosis, such as neurodegenerative diseases. chemicalbook.com

Urease and α-Glucosidase: While the broader class of isothiazole (B42339) derivatives has been investigated for urease inhibition, specific kinetic data for 1,2-benzisothiazole-3-acetic acid is not extensively detailed in the available literature. Similarly, studies on α-glucosidase inhibition have focused on other related heterocyclic structures rather than this compound itself.

Receptor Binding and Ligand-Target Interactions

The ability of 1,2-benzisothiazole derivatives to bind to specific biological receptors is a key aspect of their mechanism of action.

Macrophage Migration Inhibitory Factor (MIF) Receptor Interaction: Substituted N-phenylbenzisothiazolones, which are derivatives of the core structure, have been shown to significantly inhibit the binding of the pro-inflammatory cytokine Macrophage Migration Inhibitory Factor (MIF) to its transmembrane receptor, CD74. nih.govnih.gov This interaction is critical to the anti-inflammatory effects of these compounds.

Central Nervous System (CNS) Receptors: Other derivatives, such as (1,2-benzisothiazol-3-yl)piperazines, have been evaluated in receptor binding assays for potential antipsychotic activity, showing interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Cellular Pathway Modulation (e.g., gene expression, signal transduction)

By interacting with enzymes and receptors, 1,2-benzisothiazole compounds can modulate intracellular signaling cascades.

MIF Signal Transduction: A significant mechanism for benzisothiazolone derivatives is the interruption of the MIF signaling pathway. nih.gov By inhibiting the MIF-CD74 receptor interaction, these compounds effectively retard the MIF-dependent phosphorylation of Extracellular-signal-Regulated Kinase (ERK1/2) in human synovial fibroblasts. nih.govnih.gov ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. nih.gov

Auxin Signaling Pathway: In plant models, this compound (BIA) has been observed to interact with auxin signaling pathways, which are crucial for plant growth and development. unipr.it

In Vitro Biological Activity Profiling

The specific biological activities of the 1,2-benzisothiazole scaffold have been characterized through various in vitro assays, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Mechanisms Against Bacterial and Fungal Strains

The 1,2-benzisothiazole structure is associated with significant antimicrobial properties. It has been noted that 2-alkanoic acid derivatives of 1,2-benzisothiazole, a class that includes this compound, exhibit antimicrobial action. thieme-connect.de Research on the closely related 1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives has provided insight into the potential mechanism, which is thought to involve the reaction with thiol-containing proteins in microorganisms. The core C-S-N-C=O moiety appears to be crucial for this bioactivity. researchgate.net

Derivatives of BIT have shown strong inhibitory effects against a range of microbes, with some compounds demonstrating high efficacy against fungi that cause diseases in agricultural crops. sioc-journal.cn

Below is a table summarizing the minimum inhibitory concentration (MIC) for selected N-substituted alkoxymethylbenzoisothiazolone derivatives against various pathogens.

Table 1: Antimicrobial Activity of Selected 1,2-Benzisothiazol-3-one Derivatives

| Compound | Sclerotinia sclerotiorum (MIC, mg/L) | Fusarium pseudograminearum (MIC, mg/L) | Fusarium graminearum (MIC, mg/L) | Gaeumannomyces graminis (MIC, mg/L) |

|---|---|---|---|---|

| BIT-5 | 5-10 | 5-10 | 5-10 | 5-10 |

| BIT-9 | 5-10 | 5-10 | 5-10 | 5-10 |

| BIT-10 | 5-10 | 5-10 | 5-10 | 5-10 |

| BIT-11 | 5-10 | 5-10 | 5-10 | 5-10 |

Data sourced from a study on N-substituted alkoxymethylbenzoisothiazolone derivatives. sioc-journal.cn

Anti-inflammatory Mechanisms in Cellular Models (e.g., macrophage migration inhibitory factor)

The most detailed mechanistic insights for the benzisothiazole class relate to its anti-inflammatory activity through the modulation of Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov MIF is a critical cytokine in the inflammatory response and is implicated in numerous diseases. nih.gov

Derivatives such as N-phenylbenzisothiazolones inhibit MIF through a dual mechanism. Firstly, they inhibit the enzyme's tautomerase activity, a catalytic function of MIF. nih.govnih.gov Secondly, and perhaps more critically for its cytokine function, they block the binding of MIF to its cell surface receptor, CD74. nih.govnih.gov This inhibition of receptor binding directly leads to the downstream attenuation of the ERK1/2 phosphorylation signaling pathway. nih.govnih.gov Mass spectroscopic analysis of one derivative suggested it may also cause covalent modification of cysteine residues (Cys56 or Cys59) on the MIF protein. nih.gov

The table below shows the inhibitory activity of selected N-phenylbenzisothiazolone derivatives against MIF.

Table 2: Inhibition of MIF Tautomerase Activity by Selected Benzisothiazolone Derivatives

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| 1a | 2-(4-chlorophenyl)-6-fluoro-benzo[d]isothiazol-3(2H)-one | 4.2 nih.gov |

| 1c | p-cyano analog | Low micromolar range nih.gov |

| 1w | 6-hydroxy analog | Low micromolar range (most potent) nih.gov |

Data sourced from studies on substituted N-phenylbenzisothiazolones. nih.govnih.gov

Studies in Pre-Clinical Animal Models for Mechanistic Elucidation (excluding clinical human trials)

No specific studies in preclinical animal models for the mechanistic elucidation of this compound were identified in the available literature.

Pharmacodynamic Markers and Target Engagement in Animal Models

Data regarding the assessment of pharmacodynamic markers or target engagement for this compound in animal models are not available in the public domain.

Mechanistic Insights from Disease Models (e.g., anti-inflammatory effects in paw edema models)

While the benzisothiazole class of compounds has been explored for anti-inflammatory potential, specific mechanistic insights for this compound from disease models, such as the paw edema model, have not been reported in the reviewed scientific literature.

Computational and Theoretical Studies on 1,2 Benzisothiazole 3 Acetic Acid

Quantum Chemical Calculations (e.g., DFT, electronic structure, reactivity predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1,2-benzisothiazole-3-acetic acid. These calculations provide insights into the molecule's geometry, stability, and electronic properties.

Detailed research findings from DFT studies on related structures, such as 3-chloro-1,2-benzisothiazole, reveal key molecular parameters. nih.gov For this compound, DFT calculations would typically be performed to optimize the molecular geometry and determine vibrational frequencies. nih.gov The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's chemical reactivity and the nature of its electronic transitions. nih.govmdpi.com The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. mdpi.com

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to understand charge distribution and intramolecular interactions, providing a deeper understanding of the molecule's stability. nih.gov Thermodynamic properties such as entropy and heat capacity can also be calculated. nih.gov Studies on the acetic acid moiety using ab initio quantum mechanical calculations help in understanding the conformational preferences of the carboxyl group, which is vital for its interactions. chemrxiv.org

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.8 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability mdpi.com |

| Dipole Moment | 3.2 D | Measure of molecular polarity |

| Total Energy | -850 a.u. | Overall stability of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological macromolecules, such as proteins. conicet.gov.arunimi.it

In the context of conformational analysis, MD simulations can explore the rotational freedom around the single bonds of the acetic acid side chain, identifying the most stable conformations in different environments (e.g., in a vacuum or in aqueous solution). chemrxiv.orgnih.gov This is crucial as the three-dimensional shape of the molecule dictates how it can fit into the binding site of a target protein. fu-berlin.de

When studying ligand-protein interactions, an MD simulation is typically initiated after a docking study has proposed a plausible binding pose. nih.govnih.gov The simulation then reveals the stability of this complex over a period of nanoseconds. nih.gov Key analyses of the MD trajectory include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds and hydrophobic interactions between the ligand and the protein over time. nih.govnih.gov These simulations can elucidate the mechanism of binding and the key amino acid residues involved in the interaction. nih.gov

| Simulation Aspect | Description | Typical Findings |

|---|---|---|

| System Setup | The ligand-protein complex is placed in a simulation box with water molecules and ions to mimic physiological conditions. | A stable starting environment for the simulation. |

| Simulation Time | Typically run for tens to hundreds of nanoseconds. nih.gov | Observation of conformational changes and interaction stability over time. nih.gov |

| RMSD Analysis | Measures the average deviation of atomic positions from a reference structure. nih.gov | Low RMSD values suggest a stable binding of the ligand in the protein's active site. nih.gov |

| Interaction Analysis | Monitoring of hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov | Identification of key amino acid residues crucial for binding affinity and specificity. nih.gov |

Molecular Docking and Virtual Screening Approaches for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is extensively used in drug discovery to perform virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a specific biological target. ripublication.com

For this compound, molecular docking studies can be conducted to predict its binding affinity and interaction patterns with various known protein targets, for instance, those involved in inflammation or microbial growth. mdpi.com The process involves preparing the 3D structures of both the ligand and the protein. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding energy for each pose. nih.gov The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. researchgate.net

Virtual screening using this compound as a query molecule can help identify its potential biological targets by docking it against a panel of proteins. ripublication.com This approach can accelerate the identification of its mechanism of action.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | A lower binding energy suggests a more favorable binding affinity. mdpi.com |

| Hydrogen Bonds | Interactions with Arg120, Tyr355 | Specific polar interactions that contribute to binding specificity. mdpi.com |

| Hydrophobic Interactions | Contacts with Phe210, Leu352 | Non-polar interactions that contribute to the stability of the complex. |

| Interacting Residues | Arg120, Phe210, Tyr355, Leu352 | Key amino acids in the binding site responsible for ligand recognition. mdpi.com |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties using Computational Models

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. biointerfaceresearch.com Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are available to predict these properties for a molecule like this compound. researchgate.netnih.gov

These in silico tools utilize the chemical structure of a compound to estimate a wide range of physicochemical and pharmacokinetic parameters. bhsai.org For example, properties like lipophilicity (logP), aqueous solubility (logS), intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes can be predicted. nih.govnih.gov These predictions help in identifying potential liabilities of a compound early on, allowing for structural modifications to improve its drug-like properties. researchgate.net Several web-based platforms and software packages are available for ADMET prediction. nih.govnih.gov

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. nih.gov |

| Caco-2 Permeability | Moderate | Indicates moderate intestinal permeability. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. bhsai.org |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

Advanced Analytical Methodologies for 1,2 Benzisothiazole 3 Acetic Acid Research

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of a compound's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1,2-Benzisothiazole-3-acetic acid. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are necessary for complete and unambiguous spectral assignment. nih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within the molecule. nih.gov For instance, HMBC experiments are crucial for confirming the link between the acetic acid side chain and the benzisothiazole core.

Solid-state NMR (ssNMR) offers powerful capabilities for studying the compound in solid forms, such as powders or microcrystals. bmrb.iooaepublish.com This technique is particularly valuable for investigating intermolecular interactions in the solid state, such as those in co-crystals or when the compound is bound to a surface. bmrb.iooaepublish.com It can reveal information about molecular conformation and packing that is not accessible in solution-state NMR. oaepublish.com

| Solid-State NMR | Provides structural information on solid samples, including polymorphism and intermolecular interactions. | Analysis of crystal packing, study of interactions in co-crystals or with solid supports. bmrb.iooaepublish.com |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides a highly accurate mass measurement, which helps to confirm the molecular formula.

Beyond molecular weight, tandem mass spectrometry (MS/MS) is used to study the compound's fragmentation pathways. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain detailed structural information. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the heterocyclic ring. libretexts.org Understanding these pathways is essential for identifying the compound and its metabolites in complex mixtures. nih.gov In silico fragmentation tools can also be used to predict these pathways and aid in structural confirmation. researchgate.net

In the context of biological research, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolomics. nih.gov This approach can be used to track the fate of this compound in biological systems, identifying and quantifying its metabolites in samples like plasma, urine, or tissue homogenates. mdpi.commdpi.com Such studies are critical for understanding the compound's absorption, distribution, metabolism, and excretion.

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of every atom can be determined. For this compound, this technique would confirm the planarity of the benzisothiazole ring system and the geometry of the acetic acid side chain. A crystal structure for the related core molecule, 1,2-Benzisothiazolin-3-one, is available in the Cambridge Structural Database, providing a reference for the core's geometry. nih.gov

This technique is also the gold standard for co-crystal analysis. Co-crystals are multicomponent crystals where the active molecule and a coformer are held together by non-covalent interactions, typically hydrogen bonds. mdpi.comuniversityofgalway.ie By co-crystallizing this compound with pharmaceutically acceptable coformers, it may be possible to modify its physicochemical properties. X-ray crystallography can reveal the specific hydrogen-bonding motifs between the carboxylic acid group of the target molecule and the functional groups of the coformer, providing a rational basis for designing new solid forms. universityofgalway.ieresearchgate.net

Chromatographic Method Development for Research Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and other compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. jchr.org A typical method would utilize a reverse-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes). jchr.orgsielc.com

Detection is commonly performed using a UV detector, set to a wavelength where the benzisothiazole chromophore absorbs strongly, such as 275 nm. sielc.com By developing a validated HPLC method, researchers can accurately quantify the compound, determine the percentage of impurities, and track the consumption of reactants and formation of the product over time. jchr.org

Table 2: Example HPLC Method Parameters for Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1, reverse-phase | sielc.com |

| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., TFA or phosphoric acid) | sielc.comsielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | jchr.orgsielc.com |

| Detection | UV at 210 nm or 275 nm | jchr.orgsielc.com |

| Application | Purity analysis, separation from related substances | jchr.orgsielc.com |

For detecting and quantifying this compound in complex samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. analytice.comnih.gov This technique is essential for analyzing environmental samples (e.g., water or soil) or biological fluids where the concentration of the analyte may be very low and the sample matrix is complex. mdpi.comnih.gov

The HPLC separates the target compound from other matrix components, after which the mass spectrometer provides confident identification and quantification. nih.gov By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific fragmentation transition unique to the target molecule, which significantly reduces background noise and enhances sensitivity. nih.gov Methods have been successfully developed for quantifying related isothiazolinones in challenging matrices such as adhesives, textiles, and biological samples, with excellent recovery rates (often 81-115%) and low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a validated LC-MS/MS method for a related compound in biological samples achieved a lower limit of quantification of 2 ng/mL in plasma and urine. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Benzisothiazol-3(2H)-one (BIT) |

| (2-Benzothiazolylthio)acetic acid |

| 1,2,3-Benzotriazin-4-one |

| Phthalazine-dione |

| Acetic Acid |

| 2-Aminobenzothiazole (B30445) |

| Chlorothiazide |

| Carbamazepine |

| Nicotinamide |

| Isonicotinamide |

| Benzamide |

| Acetonitrile |

| Formic Acid |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Analysis

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a fundamental tool for the analysis of chiral molecules. creative-biostructure.com These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. creative-biostructure.com For enantiomeric analysis to be relevant, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image and can exist as a pair of enantiomers. cas.cz

Applicability to this compound

An analysis of the molecular structure of this compound reveals that the compound is achiral . Chirality in organic molecules most often arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.

In the case of this compound, the key carbon to consider is the alpha-carbon of the acetic acid side chain (the carbon atom situated between the benzisothiazole ring and the carboxylic acid group). As detailed in the table below, this carbon atom is bonded to two identical hydrogen atoms.

Table 1: Substituent Analysis of the Alpha-Carbon in this compound

| Substituent Attached to Alpha-Carbon | Description | Uniqueness |

|---|---|---|

| Group 1 | The 1,2-benzisothiazole (B1215175) ring system | Unique |

| Group 2 | The carboxylic acid group (-COOH) | Unique |

| Group 3 | A hydrogen atom (-H) | Not Unique |

| Group 4 | A hydrogen atom (-H) | Not Unique |

Since two of the four substituents on the alpha-carbon are identical, this atom does not qualify as a stereocenter. The molecule possesses a plane of symmetry that includes the benzisothiazole ring and the carboxylic acid group, bisecting the angle between the two C-H bonds of the methylene (B1212753) group. Due to this lack of a stereocenter and the presence of a plane of symmetry, this compound is achiral and cannot be resolved into enantiomers.

Because this compound is an achiral molecule, it does not have enantiomers. Consequently, chiroptical spectroscopic methods such as CD and ORD, which are used for the quantitative analysis of enantiomeric mixtures, are not applicable to this compound in its pure state. The compound will not produce a CD signal or exhibit optical rotation.

While chiroptical techniques can sometimes be used to study achiral molecules under specific conditions, such as when induced chirality occurs in a chiral environment (e.g., binding to a chiral protein or in a chiral solvent), these are specialized applications. synchrotron-soleil.frnih.gov For the direct enantiomeric analysis of this compound itself, these methods are not relevant as there are no enantiomers to analyze.

Applications of 1,2 Benzisothiazole 3 Acetic Acid in Chemical Biology and Material Sciences

Utility as Chemical Probes for Biological Research

1,2-Benzisothiazole-3-acetic acid and its derivatives are valuable scaffolds in the development of chemical probes for biological research. Their structure, consisting of a fused benzene (B151609) and isothiazole (B42339) ring system with an acetic acid side chain, provides a framework that can be modified to interact with specific biological targets. The acetic acid group, in particular, enhances solubility in aqueous solutions, a crucial property for conducting biological assays. ontosight.ai

Derivatives of this compound have been investigated for a range of biological activities, including as potential anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai Research in this area focuses on understanding the mechanisms through which these compounds exert their effects, often involving the inhibition of specific enzymes or the modulation of signaling pathways. For instance, certain derivatives have shown the ability to inhibit platelet aggregation, suggesting a role as probes for studying pathways related to blood coagulation. nih.govatamankimya.com

The core structure of this compound can be systematically modified to create libraries of compounds. These libraries can then be screened to identify molecules with high affinity and selectivity for a particular biological target. This approach is fundamental to chemical biology, enabling the development of tools to probe protein function and dissect complex biological processes. The synthesis of such derivatives often involves the cyclization of appropriate precursors followed by the introduction or modification of the acetic acid side chain. ontosight.ainih.gov

Role in Agrochemical Research and Plant Biology

In the realm of agrochemical research, derivatives of 1,2-benzisothiazole (B1215175) have demonstrated significant potential in modulating plant biology, including herbicidal activity, plant growth regulation, and the activation of plant defense mechanisms.

Herbicidal Activity and Plant Growth Regulation Research

While direct research on the herbicidal activity of this compound is not extensively documented in the provided results, related benzisothiazole compounds have been explored for their influence on plant growth. For example, a structurally similar compound, 1,2-benzisoxazole-3-acetic acid, has been studied as a synthetic growth regulator. nih.gov This compound exhibited low activity in promoting cell division and microcallus formation in tobacco protoplast cultures but showed high activity in inducing shoots from microcallus, indicating a role in morphogenesis. nih.gov This suggests that the benzisothiazole scaffold could be a starting point for developing new plant growth regulators.

Plant Defense Activator Research (e.g., against pathogens)

A significant area of research for benzisothiazole derivatives is in the development of plant activators, which are compounds that induce a state of heightened resistance to pathogens. Probenazole (PBZ), a 1,2-benzisothiazole derivative, is a well-known synthetic plant activator used to control rice blast disease. mdpi.com It functions by stimulating the plant's natural defense mechanisms, including the salicylic (B10762653) acid (SA) signaling pathway. mdpi.com This leads to the expression of defense-related genes and the accumulation of pathogenesis-related (PR) proteins, which enhance the plant's resistance to a broad spectrum of pathogens. mdpi.comnih.gov

Similarly, acibenzolar-S-methyl (BTH), another chemical that can activate systemic acquired resistance (SAR), has been shown to protect various plants against pathogens. nih.govresearchgate.netnih.gov Research on these compounds provides a strong basis for exploring this compound and its derivatives as potential plant defense activators. The core structure could be modified to optimize its ability to trigger these defense pathways, offering a promising strategy for sustainable crop protection.

Use as Synthetic Intermediates for Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those with potential biological activity. nih.gov The reactivity of the benzisothiazole ring system and the carboxylic acid functional group allows for a variety of chemical transformations.

The synthesis of esters and amides from this compound has been reported, and these resulting derivatives have shown notable antibacterial and antifungal activity. nih.gov This highlights the role of the parent acid as a foundational building block for creating new compounds with desired properties. The synthesis of the title compound itself can be achieved by reacting 1,2-benzisothiazol-3(2H)-one with chloroacetic acid in the presence of a base. nih.gov

Furthermore, the broader class of benzisothiazolones is significant in medicinal and agricultural chemistry. nih.gov The development of novel synthetic methodologies to construct these scaffolds, often starting from simpler precursors, is an active area of research. nih.govmdpi.com These methods include intramolecular cyclizations and multi-component reactions, which can be used to generate a diverse library of benzisothiazole derivatives for further investigation. mdpi.com

Potential in Advanced Materials Science (e.g., polymers, functional coatings)

The unique chemical properties of 1,2-benzisothiazole derivatives, particularly their biocidal activity, have led to their exploration in advanced materials science.

Biocide Development for Material Preservation (e.g., rubber latex)

A prominent application of 1,2-benzisothiazolin-3-one (BIT), a closely related compound, is as a biocide for the preservation of various industrial products. google.comechemi.comwikipedia.org It is effective against a broad spectrum of microorganisms, including bacteria and fungi, which can cause spoilage and degradation of water-based formulations. atamankimya.com

In the context of material preservation, BIT is used in the preservation of natural rubber latex. researchgate.netresearchgate.net Natural rubber latex is susceptible to microbial attack, which leads to coagulation and spoilage. researchgate.net BIT, often in combination with other stabilizers, can inhibit bacterial proliferation and maintain the stability of the latex. researchgate.net Research has shown that specific formulations containing BIT can be a suitable alternative to traditional preservatives that may have environmental or health concerns. researchgate.net

Beyond rubber, BIT is incorporated into a wide range of materials to prevent microbial degradation, including paints, adhesives, inks, and polymer emulsions. atamankimya.comwikipedia.orgatamankimya.com The development of aqueous solutions of BIT that are free from volatile organic compounds (VOCs) further enhances its utility in creating more environmentally friendly materials. google.com The potential to incorporate this compound or its derivatives into polymers could lead to the development of functional coatings with inherent antimicrobial properties. rsc.org

Interactive Data Table: Applications of this compound and Related Compounds

| Application Area | Specific Use | Compound Class | Key Findings |

| Chemical Biology | Chemical Probes | This compound derivatives | Investigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |

| Agrochemicals | Plant Growth Regulation | 1,2-Benzisoxazole-3-acetic acid | Influences morphogenesis in plant tissue culture. nih.gov |

| Agrochemicals | Plant Defense Activation | Probenazole (a benzisothiazole) | Stimulates the salicylic acid signaling pathway to induce disease resistance in rice. mdpi.com |

| Synthetic Chemistry | Synthetic Intermediate | This compound | Used to synthesize esters and amides with antibacterial and antifungal activity. nih.gov |

| Materials Science | Biocide for Material Preservation | 1,2-Benzisothiazolin-3-one (BIT) | Preserves natural rubber latex, paints, and other industrial products from microbial spoilage. wikipedia.orgatamankimya.comresearchgate.net |

Functionalization of Biopolymers and Other Materials

The covalent attachment of small molecules to polymers, a process known as functionalization, is a powerful method for imparting new properties and functionalities to the original material. The carboxylic acid moiety of this compound serves as a versatile handle for its conjugation to various substrates, including biopolymers like polysaccharides and synthetic polymers. This approach is being explored to create materials with enhanced biological or physical characteristics.

Research in this area has investigated the modification of polymers to introduce the 1,2-benzisothiazole core, aiming to leverage its inherent biological activities. For instance, derivatives of the related compound, 1,2-benzisothiazol-3(2H)-one (BIT), have been synthesized to be amenable for cross-linking to polysaccharides such as galactomannans. murraystate.edu This strategy aims to improve the "biostability" of these natural polymers, which are widely used as rheology modifiers but can be susceptible to microbial degradation. murraystate.edu The development of "functionalized biopolymers" is a field of growing industrial and scientific interest, driven by the demand for new biomaterials from renewable sources. murraystate.edu

While direct studies on the functionalization of biopolymers with this compound are not extensively documented in publicly available literature, the principles of polymer modification suggest a clear potential. The carboxylic acid group can be activated to form an amide bond with amine-containing biopolymers like chitosan, or an ester bond with hydroxyl-rich polymers such as cellulose.

A hypothetical example of such a functionalization, based on established chemical principles, is the coupling of this compound to a biopolymer to enhance its antimicrobial properties. The data below illustrates the potential outcomes of such a modification.

Table 1: Hypothetical Data on Biopolymer Functionalization with this compound

| Biopolymer Substrate | Functionalization Chemistry | Resulting Material | Potential Application |

| Chitosan | Carbodiimide-mediated amide coupling | Chitosan-g-(1,2-benzisothiazole-3-acetamide) | Antimicrobial films or hydrogels |

| Cellulose | Esterification | Cellulose-(1,2-benzisothiazole-3-acetate) | Biocidal paper or packaging material |

| Poly(ethylene glycol) | Steglich esterification | PEG-ester-(this compound) | Antifouling surface coatings |

In the realm of material sciences, the immobilization of benzisothiazole derivatives onto solid supports is another area of active research. For example, complexes of 1,2-benzisothiazolin-3-one with zinc oxide have been developed as antimicrobial agents with reduced leachability from substrates. This approach is particularly useful for protecting materials that undergo high-temperature processing, such as certain plastics and powder coatings.

The functionalization of synthetic polymers with molecules like this compound can also be envisioned for creating materials with novel optical or electronic properties, although specific research in this area is limited. The benzisothiazole ring system is aromatic and possesses a degree of electron delocalization, which could be exploited in the design of functional organic materials.

Future Perspectives and Emerging Research Directions for 1,2 Benzisothiazole 3 Acetic Acid

Exploration of Unconventional Synthetic Pathways

Future synthetic research on 1,2-Benzisothiazole-3-acetic acid is expected to move beyond traditional methods, embracing novel strategies that offer greater efficiency, safety, and atom economy. While many established routes exist for the parent benzisothiazole ring, applying and adapting unconventional pathways to introduce the acetic acid moiety at the 3-position is a key area for development.

Emerging synthetic approaches for related heterocyclic compounds that could be adapted include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride in acetic acid has been successfully achieved under microwave irradiation to form related benzothiazole (B30560) structures. mdpi.com

Flow Chemistry: Continuous-flow reactors offer enhanced safety, particularly when dealing with hazardous intermediates or highly energetic reactions. chemrxiv.orgrsc.org A metal-free, continuous-flow process has been developed for the synthesis of other acetic acid-bearing heterocycles, demonstrating its potential for producing this compound in a safe and scalable manner. chemrxiv.orgrsc.org

Photochemical and Electrochemical Methods: These techniques provide alternative energy sources to drive reactions, often under mild conditions. Electrochemical synthesis, in particular, is gaining traction as a powerful tool in organic synthesis and could be applied to the intramolecular cyclization steps required for forming the benzisothiazole ring system. mdpi.com

Metal-Free Catalysis: The development of synthetic routes that avoid heavy or toxic metal catalysts is a significant goal. mdpi.com Recent research has shown the successful synthesis of benzothiazoles using CO2 as a raw material under metal-free conditions, a protocol that could be explored for creating the core of this compound. mdpi.com

Discovery of Novel Biological Targets and Therapeutic Research Avenues (excluding clinical human trials)

The 1,2-benzisothiazole (B1215175) core is associated with a broad spectrum of biological activities, suggesting that this compound could be a valuable lead compound for identifying new therapeutic targets. mdpi.com Future research will likely focus on screening this compound and its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

Promising research avenues include:

Antiviral Agents: Derivatives of 1,2-benzisothiazol-3(2H)-one have been identified as potent inhibitors of Dengue and West Nile virus proteases, which are essential for viral replication. nih.gov This opens the door for investigating this compound as a potential scaffold for new antiviral drugs.

Antibacterial Agents: The rise of multi-drug resistant bacteria necessitates the discovery of new antibiotics. A naturally occurring 1,2-benzisoxazole (B1199462) has shown activity against multi-drug resistant Acinetobacter baumannii. nih.gov Given the structural similarity, this compound could be explored for its antibacterial properties, particularly against challenging Gram-negative pathogens. nih.gov

Enzyme Inhibition: The benzisothiazole nucleus is a known inhibitor of various enzymes. mdpi.com Future research could involve screening this compound against panels of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, related structures have shown activity against chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) octaprenyltransferase. nih.gov

The following table summarizes potential biological targets for 1,2-benzisothiazole derivatives based on recent research, suggesting avenues for the investigation of this compound.

| Biological Target Class | Specific Example | Potential Therapeutic Area | Reference |

| Viral Proteases | Dengue Virus NS2B/NS3 Protease | Antiviral | nih.gov |

| Viral Proteases | West Nile Virus NS2B/NS3 Protease | Antiviral | nih.gov |

| Bacterial Enzymes | Chorismate pyruvate-lyase | Antibacterial | nih.gov |

| Bacterial Enzymes | 4-hydroxybenzoate octaprenyltransferase | Antibacterial | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov These computational tools can be powerfully applied to the study of this compound.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict and prioritize potential protein targets for this compound. youtube.com This can help focus experimental efforts on the most promising therapeutic avenues.

De Novo Drug Design: Generative models can design novel derivatives of this compound with optimized properties. nih.govnih.gov These models learn from existing chemical data to propose new structures that are more likely to be potent and have favorable pharmacokinetic profiles. youtube.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML can predict the biological activity and properties of virtual derivatives before they are synthesized, saving time and resources. nih.gov

Retrosynthesis Prediction: ML tools can assist chemists by predicting efficient synthetic routes for novel derivatives of this compound, streamlining the chemical synthesis process. mdpi.com

Development of Sustainable and Environmentally Benign Production Methods (beyond basic green chemistry principles)

The development of sustainable production methods is a critical aspect of modern chemical research. For this compound, this involves moving beyond basic green chemistry principles to implement inherently sustainable and scalable processes.

Future research in this area will likely focus on:

Use of Greener Solvents: Water has been shown to be an effective solvent for the synthesis of related 2-aminobenzothiazoles, significantly accelerating the reaction rate compared to volatile organic solvents. rsc.org Adapting such processes for this compound would be a major step towards sustainability.

Catalyst Reusability: The development of recyclable heterogeneous catalysts, such as magnetic nanoparticle-supported catalysts, can significantly reduce waste and cost. mdpi.com For example, a recyclable Fe3O4@SiO2@APTES-CSA catalyst has been used for the synthesis of related benzo[e] nih.govyoutube.comthiazin-4-ones. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. rsc.org Continuous one-pot methods, which avoid intermediate isolation and purification steps, are highly atom-economical and represent a sustainable approach for future synthesis. rsc.org

Renewable Feedstocks: While a more distant goal, research into producing the fundamental building blocks of this compound from renewable resources, rather than petrochemicals, would be the ultimate achievement in sustainable production.

The following table highlights green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Safer Solvents | Use of water as a reaction medium | Environmentally benign, potential rate acceleration | rsc.org |

| Catalysis | Development of recyclable heterogeneous catalysts | Reduced waste, lower cost, easier purification | mdpi.com |

| Atom Economy | Continuous one-pot, multi-step synthesis | Higher efficiency, reduced waste, improved safety | chemrxiv.orgrsc.org |

| Design for Energy Efficiency | Microwave-assisted or flow chemistry synthesis | Shorter reaction times, lower energy consumption | mdpi.comchemrxiv.org |

Addressing Research Challenges Related to Selectivity and Off-Target Interactions in Biological Systems

A major hurdle in drug development is ensuring that a compound interacts selectively with its intended target to maximize efficacy and minimize side effects. For this compound, future research must proactively address the challenges of selectivity and potential off-target interactions.

Strategies to tackle these challenges include:

Computational Profiling: In silico methods can predict the potential off-target interactions of a compound by screening it against databases of known protein structures. This can provide an early warning of potential liabilities.

Binding Free Energy Calculations: Techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to perform detailed analyses of ligand-protein interactions. mdpi.com By understanding the key amino acid residues that contribute to binding, researchers can rationally design derivatives with improved selectivity for the target protein. mdpi.com

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives of this compound is crucial for building a comprehensive understanding of how structural modifications affect target selectivity. nih.gov

By combining these computational and experimental approaches, researchers can develop a more complete picture of the biological activity of this compound and its derivatives, paving the way for the development of safer and more effective therapeutic agents.

Q & A

Q. What are the standard synthetic protocols for preparing 1,2-benzisothiazole-3-acetic acid?

The synthesis typically involves condensation reactions or functional group transformations. For example, derivatives of 1,2-benzisothiazol-3(2H)-ones can be synthesized via nucleophilic substitution using tert-butyl bromoacetate in trifluoroethanol, followed by deprotection with trifluoroacetic acid (TFA) . Key reagents include NaH (sodium hydride) as a base and CDI (carbonyldiimidazole) for coupling reactions. Reaction optimization may require anhydrous conditions and inert atmospheres.

Q. What are the key physicochemical properties of this compound?

Q. Which analytical methods are recommended for characterizing purity and structure?

- HPLC : For assessing purity, especially for derivatives like benzisothiazolone esters .

- NMR Spectroscopy : To confirm substitution patterns (e.g., coupling of the acetic acid moiety to the benzisothiazole ring) .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .

- X-ray Crystallography : To resolve crystal structures, as demonstrated for 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid derivatives .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers protected from light and moisture. Avoid prolonged exposure to oxygen, as sulfonamide derivatives (common in benzisothiazoles) may degrade under oxidative conditions . For lab-scale handling, use inert gas purges during weighing .

Advanced Research Questions

Q. How do structural modifications to the acetic acid moiety influence bioactivity?

Esterification or amidation of the carboxylic acid group can enhance membrane permeability, as seen in benzisothiazolone derivatives with antifungal activity . For example, tert-butyl esters improve solubility in organic solvents, while amides derived from amino acids (e.g., alanine) may target specific enzymes . Substituents on the benzisothiazole ring (e.g., electron-withdrawing groups) can modulate antibacterial potency .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Stepwise Protection/Deprotection : Use tert-butyl esters to protect the carboxylic acid during coupling reactions, followed by TFA-mediated cleavage .

- Catalytic Systems : LiOH in THF/H₂O mixtures for selective hydrolysis of esters .

- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates .

Q. How should discrepancies in reported melting points or spectral data be resolved?

Cross-validate using multiple techniques:

Q. What are the ecological implications of benzisothiazole derivatives?

While specific ecotoxicological data for this compound is limited, related compounds (e.g., 2,1,3-benzothiadiazole) show moderate aquatic toxicity. Follow OECD guidelines for biodegradability testing and minimize environmental release via neutralization (e.g., with NaOH) before disposal .

Q. What mechanistic insights exist for benzisothiazole ring-opening reactions?

The 1,2-benzisothiazole ring can undergo nucleophilic attack at the sulfur atom, leading to ring-opening intermediates. For example, bromination in CH₂Cl₂ with TEA generates dibrominated products, which are precursors for cross-coupling reactions . Kinetic studies using HPLC-MS can track intermediate formation .

Q. How does this compound compare to structurally similar compounds (e.g., benzoxazole analogs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.